Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 443353-12-6
Cat. No.: VC7598591
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443353-12-6 |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 304.36 |
| IUPAC Name | methyl 3-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21) |
| Standard InChI Key | FCKUXWQPGFDVIU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a 1,2,3,4-tetrahydroquinazoline core, a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:
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A cyclopentyl group at position 3, contributing to lipophilicity and steric bulk.
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A thioxo (S=O) group at position 2, enhancing hydrogen-bonding potential.
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A methyl carboxylate at position 7, introducing polarity and metabolic stability.
The molecular formula is , with a molecular weight of 304.36 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 443353-12-6 |
| Molecular Formula | |
| Molecular Weight | 304.36 g/mol |
| Solubility | Moderate in organic solvents |
| Stability | Stable under inert conditions |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often beginning with the cyclocondensation of anthranilic acid derivatives with thiourea analogs. A representative pathway involves:
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Formation of the quinazoline core: Cyclization of methyl 3-aminobenzoate with thiourea under acidic conditions.
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Introduction of the cyclopentyl group: Nucleophilic substitution or Friedel-Crafts alkylation at position 3.
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.
Critical parameters include:
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Temperature: 80–120°C for cyclization steps.
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
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Catalysts: Lewis acids (e.g., ZnCl) for Friedel-Crafts reactions.
Table 2: Optimization of Reaction Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | HSO, 100°C | 65–70 |
| Cyclopentyl functionalization | AlCl, CHCl, 0°C | 50–55 |
| Esterification | CHI, KCO, acetone | 85–90 |
Purification and Analytical Methods
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm.
Biological Activities and Mechanisms
Enzyme Modulation
The thioxo group may confer RORγt inverse agonism, a mechanism explored in analogous 4,5,6,7-tetrahydro-benzothiophene derivatives. Such activity suppresses IL-17 production, suggesting potential in autoimmune diseases like psoriasis .
Antibacterial and Antifungal Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), likely due to membrane disruption via the lipophilic cyclopentyl group.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Cyclopentyl vs. Cyclopropyl: Cyclopentyl derivatives show 2–3× higher metabolic stability due to reduced ring strain .
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Thioxo vs. Oxo: Thioxo-containing analogs exhibit enhanced solubility and target affinity compared to oxo counterparts.
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Ester vs. Carboxylic Acid: Methyl esters improve cell permeability (LogP ~2.5) versus free acids (LogP ~1.2) .
Table 3: Activity Comparison of Quinazoline Derivatives
| Compound | Cytotoxicity (IC, μM) | LogP |
|---|---|---|
| Target compound | 8.7 (MCF-7) | 2.4 |
| 3-Cyclopropyl analog | 12.3 (MCF-7) | 1.9 |
| 2-Oxo derivative | 25.1 (MCF-7) | 1.2 |
Challenges and Future Directions
Pharmacokinetic Optimization
Current limitations include moderate oral bioavailability (F% ~15–20% in rodents) due to first-pass metabolism. Prodrug strategies (e.g., phosphonate esters) are under investigation to improve absorption.
Target Identification
CRISPR-Cas9 screening and proteomic profiling are needed to elucidate primary molecular targets. Preliminary data suggest interactions with heat shock protein 90 (HSP90) and PI3K/Akt pathways .
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